molecular formula C27H24FNO5S3 B11663627 dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11663627
M. Wt: 557.7 g/mol
InChI Key: RNOQSCCDKWNILD-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the quinoline core, introduction of the fluorobenzoyl group, and the construction of the dithiole ring. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form multiple interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-DIMETHYL 2-[1-(4-CHLOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
  • 4,5-DIMETHYL 2-[1-(4-BROMOBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Uniqueness

The uniqueness of 4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in the presence of the fluorobenzoyl group, which imparts distinct electronic properties and reactivity compared to its chloro- and bromo- counterparts. This makes it particularly interesting for applications requiring specific electronic characteristics .

Properties

Molecular Formula

C27H24FNO5S3

Molecular Weight

557.7 g/mol

IUPAC Name

dimethyl 2-[1-(4-fluorobenzoyl)-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H24FNO5S3/c1-13-11-17-18(12-14(13)2)29(23(30)15-7-9-16(28)10-8-15)27(3,4)22(35)19(17)26-36-20(24(31)33-5)21(37-26)25(32)34-6/h7-12H,1-6H3

InChI Key

RNOQSCCDKWNILD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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